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Introduction
VULM 1457 is an experimental small molecule that acts as a potent inhibitor of Acyl-CoA:

cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT).[1] ACAT is

a crucial intracellular enzyme responsible for the esterification of cholesterol, a key process in

cellular cholesterol homeostasis. By inhibiting ACAT, VULM 1457 has demonstrated significant

hypolipidemic and anti-atherosclerotic effects in preclinical studies.[2][3] These properties make

VULM 1457 a compound of interest for the potential treatment of metabolic disorders such as

hypercholesterolemia and diabetes mellitus, as well as cardiovascular complications like

myocardial ischemia-reperfusion injury.[4][5]

This document provides detailed application notes and standardized protocols for the in vivo

use of VULM 1457 in rodent models, compiled from available preclinical data. The information

is intended to guide researchers in designing and executing robust in vivo studies to evaluate

the efficacy and safety of VULM 1457 and similar ACAT inhibitors.

Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies involving VULM 1457
and relevant experimental models.

Table 1: VULM 1457 In Vivo Efficacy in Diabetic-Hypercholesterolemic Rats
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Parameter
Control (Diabetic-
Hypercholesterole
mic)

VULM 1457 (50
mg/kg/day)

Reference

Plasma Total

Cholesterol
2.9 ± 0.5 mM 1.7 ± 0.1 mM [4]

Liver Total Cholesterol 7.4 ± 1.0 mg/g 3.9 ± 0.2 mg/g [4]

Occurrence of

Ventricular Fibrillation
100% 29% [5]

Table 2: VULM 1457 Dosing in Rodent Studies

Study Type Species
Doses
Administered

Administration
Route

Reference

Hypolipidemic

Efficacy
Rat 50 mg/kg/day

Oral (admixture

with diet)
[4]

Reproduction

Toxicity
Rat

30, 120, and 300

mg/kg/day
Oral (per Os) [3]

Hypolipidemic &

Microcirculation
Hamster Not specified Not specified [6]

Signaling Pathway
The primary mechanism of action of VULM 1457 is the inhibition of the ACAT enzyme. This

intervention has downstream effects on cholesterol metabolism and related cellular processes.
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Mechanism of action of VULM 1457 via ACAT inhibition.

Experimental Protocols
Detailed methodologies for key in vivo experiments with VULM 1457 are provided below.

Induction of a Diabetic-Hypercholesterolemic Rat Model
This protocol is designed to induce a metabolic state in rats that mimics type 2 diabetes and

hypercholesterolemia, suitable for testing the efficacy of VULM 1457.[2][3][7]

Materials:

Male Wistar or Sprague-Dawley rats (8 weeks old)

Streptozotocin (STZ)

Citrate buffer (0.1 M, pH 4.5)

High-fat diet (HFD): composition may vary, but a common formulation is ~58-60% of calories

from fat.[8]

Standard chow
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Glucometer and test strips

Protocol:

Acclimatization: Acclimate rats for at least one week with free access to standard chow and

water.

High-Fat Diet: Switch the experimental group to a high-fat diet for a period of 2 to 4 weeks to

induce insulin resistance and hyperlipidemia.[9] The control group remains on standard

chow.

Induction of Diabetes:

After the HFD period, fast the rats overnight.

Prepare a fresh solution of STZ in cold citrate buffer.

Administer a single intraperitoneal (i.p.) injection of STZ (30-40 mg/kg).[8] This low dose is

intended to partially destroy pancreatic β-cells, mimicking type 2 diabetes.

Return rats to their cages with free access to the HFD and water.

Confirmation of Diabetes:

Monitor blood glucose levels 72 hours after STZ injection and weekly thereafter from tail

vein blood.

Rats with fasting blood glucose levels >200-250 mg/dL are considered diabetic and can be

used for the study.[9][10]
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Workflow for inducing the diabetic-hypercholesterolemic rat model.

Evaluation of Hypolipidemic Effects of VULM 1457
This protocol details the administration of VULM 1457 and subsequent analysis of lipid profiles.

Materials:

Diabetic-hypercholesterolemic rats

VULM 1457

Vehicle for administration (e.g., as an admixture in the diet)

Blood collection tubes (e.g., with EDTA)
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Centrifuge

Reagents and kits for cholesterol and triglyceride assays

Liver tissue homogenization buffer

Protocol:

Animal Grouping: Divide the confirmed diabetic-hypercholesterolemic rats into a control

group and a VULM 1457 treatment group.

Drug Administration:

Administer VULM 1457 to the treatment group at the desired dose (e.g., 50 mg/kg/day).[4]

A common method is to mix the compound into the high-fat diet.

The control group receives the high-fat diet with the vehicle.

Treat the animals for the specified duration (e.g., 5-10 days).[7]

Sample Collection:

At the end of the treatment period, fast the animals overnight.

Collect blood via cardiac puncture or other appropriate method into EDTA tubes.

Euthanize the animals and excise the liver. Rinse with cold saline, blot dry, and weigh. A

portion can be snap-frozen for later analysis.

Plasma Lipid Analysis:

Centrifuge the blood samples to separate plasma.

Measure total cholesterol and triglyceride levels in the plasma using commercial

enzymatic kits.

Liver Lipid Analysis:

Homogenize a weighed portion of the liver tissue.
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Extract total lipids from the homogenate.

Measure total cholesterol and triglyceride levels in the lipid extract using commercial kits.

Myocardial Ischemia-Reperfusion (I/R) Injury Model in
Diabetic Rats
This protocol describes the surgical procedure to induce myocardial I/R injury to assess the

cardioprotective effects of VULM 1457.[5][11]

Materials:

Diabetic rats (pre-treated with VULM 1457 or vehicle)

Anesthetic (e.g., pentobarbital sodium)

Rodent ventilator

Surgical instruments

Suture (e.g., 6-0 silk)

Electrocardiogram (ECG) monitor

Triphenyltetrazolium chloride (TTC) stain

Protocol:

Animal Preparation:

Anesthetize the pre-treated diabetic rat.

Intubate and connect the animal to a rodent ventilator.

Monitor ECG throughout the procedure.

Surgical Procedure:

Perform a left thoracotomy to expose the heart.
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Pass a 6-0 silk suture under the left anterior descending (LAD) coronary artery.

Induce ischemia by tightening the suture to occlude the LAD. Ischemia is typically

confirmed by changes in the ECG. A common duration for ischemia is 30-45 minutes.[5]

[11]

Reperfusion:

Release the snare to allow blood flow to resume (reperfusion).

Allow reperfusion for a specified period (e.g., 2-24 hours).[5][11]

Infarct Size Assessment:

At the end of the reperfusion period, re-occlude the LAD and perfuse the heart with a dye

(e.g., Evans blue) to delineate the area at risk.

Euthanize the animal and excise the heart.

Slice the ventricles and incubate with TTC stain. Viable tissue will stain red, while the

infarcted area will remain pale.

Image the heart slices and quantify the infarct size as a percentage of the area at risk.

OECD 421: Reproduction/Developmental Toxicity
Screening Test
This is a summary of the standardized protocol used to assess the potential effects of VULM
1457 on reproduction.[3][12]

Objective: To provide initial information on the effects of a substance on male and female

reproductive performance, including gonadal function, mating, conception, and early

development.[4]

Protocol Summary:

Animal Model: Typically uses rats (e.g., Wistar).[1][13]
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Dose Groups: At least three dose levels of the test substance (e.g., 30, 120, 300 mg/kg for

VULM 1457) and a control group.[3] Each group should start with at least 10 animals of each

sex.[1][14]

Administration:

Daily oral administration.

Males: Dosed for a minimum of four weeks, including two weeks prior to mating, during

mating, and approximately two weeks post-mating.[4][14]

Females: Dosed throughout the study (approx. 63 days), including two weeks prior to

mating, during mating, gestation, and up to day 4 of lactation.[1]

Mating: One male is paired with one female.

Endpoints Evaluated:

Parental Animals: Clinical observations, body weight, food/water consumption, estrous

cycles, mating performance, fertility, and histopathology of reproductive organs.

Offspring: Number of live/dead pups, pup weight, sex, anogenital distance, nipple retention

in males, and any gross abnormalities.

Evaluation: The findings are evaluated to determine the relationship between the dose of

VULM 1457 and any adverse effects on reproduction and development.[4]

Disclaimer
This document is intended for research purposes only. The protocols provided are based on

published preclinical data and should be adapted and optimized by the end-user for their

specific experimental conditions. All animal experiments should be conducted in accordance

with institutional and national guidelines for the ethical use of laboratory animals.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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